3-(2-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine
Description
3-(2-Chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 2-chlorophenyl group at position 3, methyl groups at positions 2 and 5, and a 4-isopropylphenylamine substituent at position 5. Pyrazolo[1,5-a]pyrimidines are heterocyclic compounds with a fused pyrazole-pyrimidine core, which have garnered attention for their diverse biological activities, including anti-mycobacterial, antitumor, and kinase-inhibitory properties .
Properties
Molecular Formula |
C23H23ClN4 |
|---|---|
Molecular Weight |
390.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-N-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H23ClN4/c1-14(2)17-9-11-18(12-10-17)26-21-13-15(3)25-23-22(16(4)27-28(21)23)19-7-5-6-8-20(19)24/h5-14,26H,1-4H3 |
InChI Key |
WWPBMOKWBYELLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)C(C)C)C)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine involves several steps. One common method includes the reaction of 2-chlorobenzaldehyde with acetone to form 3-(2-chlorophenyl)-2-butanone. This intermediate is then reacted with 4-isopropylaniline and hydrazine hydrate to form the pyrazole ring. The final step involves cyclization with formamide to yield the desired pyrazolo[1,5-a]pyrimidine compound .
Industrial production methods often utilize ultrasonic irradiation to enhance reaction rates and yields. This method has been shown to be effective in reducing reaction times and improving overall efficiency .
Chemical Reactions Analysis
3-(2-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-2,5-dimethyl-N-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the alteration of cell cycle progression and the induction of programmed cell death .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its 2-chlorophenyl group (position 3), which contrasts with common analogs bearing 4-fluorophenyl (e.g., compounds in and ) or 4-chlorophenyl (e.g., ) substituents. Key comparisons include:
*Calculated based on molecular formula (C24H24ClN5).
- Position 3 (R3): The 2-chlorophenyl group introduces ortho-substitution, which may hinder rotational freedom and alter π-π stacking compared to para-substituted analogs (e.g., 4-fluorophenyl in ). This could influence binding to hydrophobic pockets in biological targets .
- N-Substituent: The 4-isopropylphenyl group enhances lipophilicity relative to pyridinylmethyl () or morpholinylpropyl () groups, which may affect membrane permeability and metabolic stability .
Physicochemical and Pharmacokinetic Properties
- Metabolic Stability: Morpholinylpropyl () and pyridinylmethyl () substituents enhance metabolic stability via reduced CYP450 interactions. The target’s isopropylphenyl may confer intermediate stability, pending enzymatic studies.
- Solubility: Methyl groups at R2 and R5 may improve aqueous solubility relative to tert-butyl () or phenyl () analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
